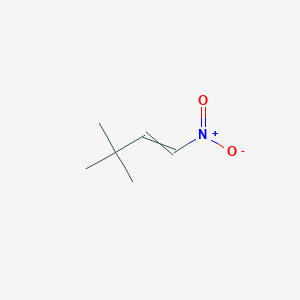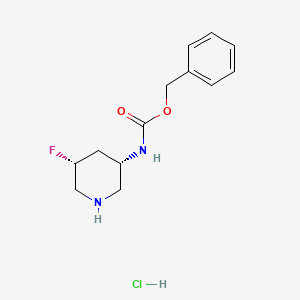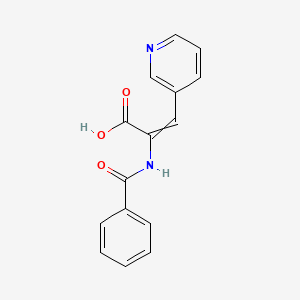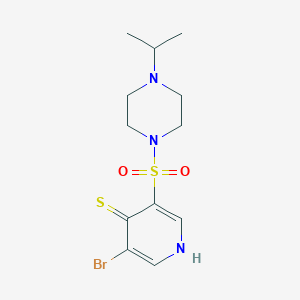![molecular formula C27H30N2O2 B11823919 Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene is a chiral bis(oxazoline) ligand. This compound is known for its applications in asymmetric catalysis, particularly in the Friedel-Crafts reactions. The presence of the fluorenyl group and the chiral oxazoline rings contribute to its unique properties and effectiveness in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene typically involves the reaction of fluoren-9-ylidene malonate with enantiomerically pure amino alcohols. The process includes several steps, such as the formation of dihydroxydiamide intermediates and their subsequent cyclization to form the oxazoline rings . The reaction conditions often involve the use of methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and enantiomeric excess of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene primarily undergoes reactions typical of bis(oxazoline) ligands. These include:
Coordination Reactions: Forming complexes with transition metals such as copper, which are used in catalytic processes.
Asymmetric Catalysis: Facilitating enantioselective reactions, particularly in the Friedel-Crafts alkylation of indoles with arylidene malonates.
Common Reagents and Conditions
Reagents: Copper(II) triflate (Cu(OTf)2), methanesulfonyl chloride (MsCl), triethylamine (Et3N).
Major Products
The major products formed from reactions involving this compound are often enantioselective adducts, such as those from Friedel-Crafts alkylation reactions .
Applications De Recherche Scientifique
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, enhancing the enantioselectivity of various reactions.
Medicine: Could be used in the synthesis of chiral pharmaceuticals, improving the efficacy and reducing the side effects of drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene exerts its effects involves the formation of metal-ligand complexes. These complexes facilitate the transfer of chirality to the substrate, leading to enantioselective reactions. The fluorenyl group and oxazoline rings play a crucial role in stabilizing the transition state and enhancing the enantioselectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene is unique due to the presence of the fluorenyl group, which provides additional steric and electronic effects. This enhances its performance in asymmetric catalysis compared to other bis(oxazoline) ligands .
Propriétés
Formule moléculaire |
C27H30N2O2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(4S)-2-[2-(9H-fluoren-9-yl)-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H30N2O2/c1-16(2)24-14-30-26(28-24)23(27-29-25(15-31-27)17(3)4)13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-13,16-17,22,24-25H,14-15H2,1-4H3/t24-,25-/m1/s1 |
Clé InChI |
MJHICJJRAWHUGB-JWQCQUIFSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=N[C@H](CO5)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(CO5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
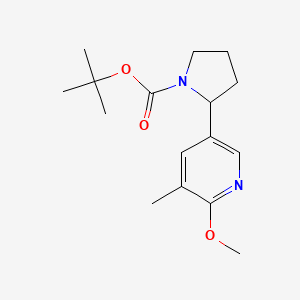
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)


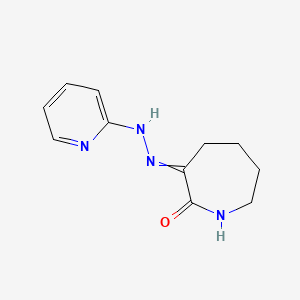


![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

